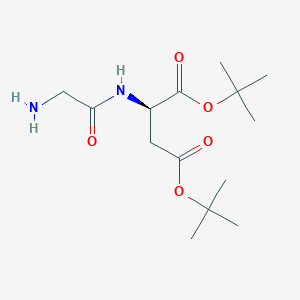
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate, also known as DAB-ALD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DAB-ALD is a derivative of the amino acid aspartic acid and has been shown to have promising properties as a potential therapeutic agent for a variety of diseases. In
作用机制
The mechanism of action of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate is not fully understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species and by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and good stability. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
未来方向
There are several potential future directions for 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in these diseases. Additionally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has shown potential as a treatment for inflammatory diseases, and further studies are needed to investigate its efficacy in these conditions. Finally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate may have applications beyond its current research areas, and further studies are needed to explore its potential in other fields.
合成方法
The synthesis of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate involves the reaction of tert-butyl acrylate with L-aspartic acid β-benzyl ester, followed by the removal of the benzyl group and the subsequent reaction with N-Boc-L-aspartic acid β-benzyl ester. The final product is obtained after deprotection of the tert-butyl and Boc groups.
科学研究应用
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has shown potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have neuroprotective properties and has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
ditert-butyl (2R)-2-[(2-aminoacetyl)amino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)7-9(16-10(17)8-15)12(19)21-14(4,5)6/h9H,7-8,15H2,1-6H3,(H,16,17)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWHLHJJCSGCNU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)
![N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941231.png)
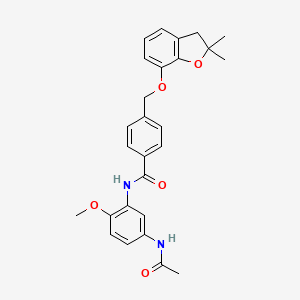
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)
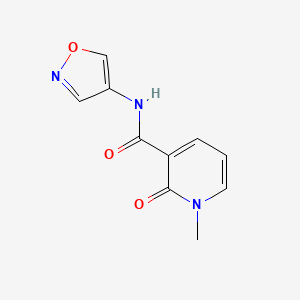
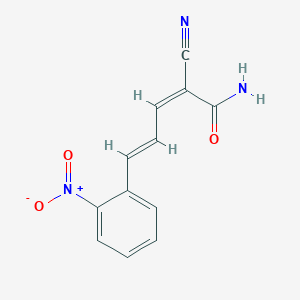
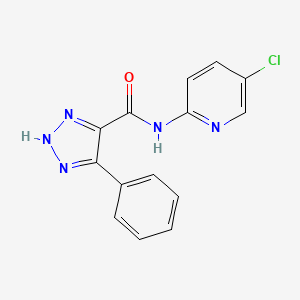

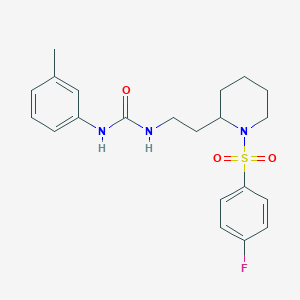
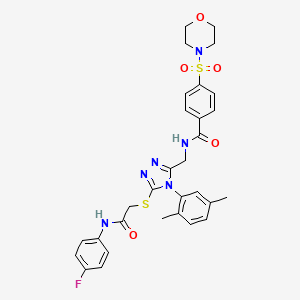
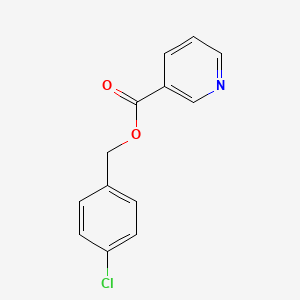
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)